molecular formula C8H15BrO4 B14642415 2-(2-Ethoxyethoxy)ethyl bromoacetate CAS No. 56521-77-8

2-(2-Ethoxyethoxy)ethyl bromoacetate

Cat. No.: B14642415
CAS No.: 56521-77-8
M. Wt: 255.11 g/mol
InChI Key: UNRBNQHRZNWGLS-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethoxy)ethyl bromoacetate (CAS 56521-73-4) is a brominated ester with the molecular formula C₆H₁₁BrO₃ and a molar mass of 211.05 g/mol . It is structurally characterized by a bromoacetate group linked to an ethoxyethoxyethyl chain. This compound is part of the glycol ether ester family, known for their use in organic synthesis, polymer chemistry, and specialty electrolytes .

Properties

CAS No.

56521-77-8

Molecular Formula

C8H15BrO4

Molecular Weight

255.11 g/mol

IUPAC Name

2-(2-ethoxyethoxy)ethyl 2-bromoacetate

InChI

InChI=1S/C8H15BrO4/c1-2-11-3-4-12-5-6-13-8(10)7-9/h2-7H2,1H3

InChI Key

UNRBNQHRZNWGLS-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOC(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-Ethoxyethoxy)ethyl bromoacetate typically involves the esterification of bromoacetic acid with 2-(2-ethoxyethoxy)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid. The mixture is refluxed to facilitate the esterification process, and the product is then purified through distillation .

Industrial Production Methods

In an industrial setting, the production of 2-(2-Ethoxyethoxy)ethyl bromoacetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the esterification process and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethoxy)ethyl bromoacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Esterification: Alcohols and a strong acid catalyst like sulfuric acid are used.

    Hydrolysis: Water and a base such as sodium hydroxide are used.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethoxy)ethyl bromoacetate primarily involves its role as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity allows the compound to modify various substrates, making it useful in chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Glycol Ether Ester Family

The compound is closely related to other bromoacetate esters with varying ether chain lengths or substituents (Table 1):

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Difference
2-(2-Ethoxyethoxy)ethyl bromoacetate 56521-73-4 C₆H₁₁BrO₃ 211.05 Base compound
2-(2-Butoxyethoxy)ethyl bromoacetate 56521-78-9 C₈H₁₅BrO₃ 239.11 Longer butoxyethoxy chain
2-[2-(2-Methoxyethoxy)ethoxy]ethyl bromoacetate 56521-80-3 C₉H₁₇BrO₅ 285.14 Extended methoxyethoxyethoxy chain
Ethyl bromoacetate 105-36-2 C₄H₇BrO₂ 167.00 Shorter ethyl chain, no ether groups

Key Observations :

  • Chain Length and Solubility : Longer ether chains (e.g., in 56521-80-3) enhance hydrophilicity and solubility in polar solvents compared to the shorter-chain ethyl bromoacetate .
  • Reactivity : Ethyl bromoacetate (CAS 105-36-2) exhibits higher electrophilicity due to its simpler structure, making it a preferred alkylating agent in peptide synthesis . In contrast, 2-(2-ethoxyethoxy)ethyl bromoacetate’s bulkier ether chain may reduce reaction rates in sterically hindered environments .

Functional Group Variations

Bromoacetate vs. Non-Halogenated Esters
  • Diethylene glycol ethyl ether acetate (CAS 112-15-2, C₈H₁₆O₄): This acetate lacks bromine, rendering it less reactive but more thermally stable. It is used as a solvent in coatings, whereas bromoacetates are tailored for chemical synthesis .
  • Ethyl 2-(4-bromophenyl)-2-oxoacetate (CAS 20201-26-7): Incorporates a brominated aromatic ring, enabling applications in pharmaceuticals and agrochemicals, unlike aliphatic bromoacetates .
Bromoacetate vs. Cyanoacetate

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